
N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Description
N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline ring system with multiple functional groups that contribute to its biological activity. The molecular formula is C19H24N4O4S, and its molecular weight is approximately 396.48 g/mol. The presence of the sulfonamide group is particularly noteworthy due to its known pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the sulfonamide moiety plays a critical role in enzyme inhibition, particularly in pathways involving carbonic anhydrases and other related enzymes.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study: A derivative with a similar structure demonstrated an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, indicating potent cytotoxic effects .
Anti-inflammatory Activity
The compound's ability to inhibit inflammatory mediators has been explored. Compounds within this class have shown potential in reducing inflammation through COX-II inhibition:
- Research Findings: A related compound exhibited selective COX-II inhibitory potential with an IC50 value of 0.011 µM, showcasing its effectiveness compared to traditional anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1251624-95-9 |
---|---|
Molecular Formula |
C26H22N4O2 |
Molecular Weight |
422.488 |
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |
InChI Key |
CTWUUGRCOFPOLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.